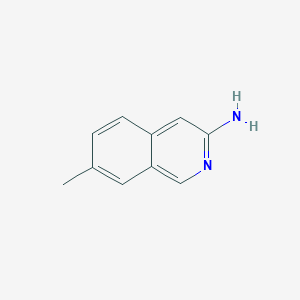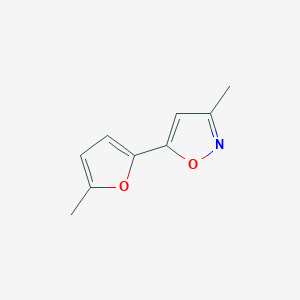
3-Methyl-5-(5-methyl-2-furyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 3rd position and a 5-methyl-2-furyl group at the 5th position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(5-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 5-methyl-2-furaldehyde with nitroethane in the presence of a base such as potassium carbonate can lead to the formation of the desired isoxazole derivative . Another method involves the use of activated ketones, such as β-diketones or α-nitroketones, which react with primary nitro compounds to yield isoxazole derivatives .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For example, the use of microwave-assisted reactions and solvent-free conditions has been explored to enhance the efficiency and yield of isoxazole synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-(5-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products:
Oxidation: Isoxazole oxides.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or alkylated isoxazoles.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(5-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Isoxazoles are used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(5-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a 5-methyl-2-furyl group.
5-Methylisoxazole: Lacks the 5-methyl-2-furyl group, making it less complex.
3,5-Dimethylisoxazole: Contains two methyl groups but lacks the 5-methyl-2-furyl group.
Uniqueness: 3-Methyl-5-(5-methyl-2-furyl)isoxazole is unique due to the presence of both a methyl group and a 5-methyl-2-furyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
3-methyl-5-(5-methylfuran-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-5-9(12-10-6)8-4-3-7(2)11-8/h3-5H,1-2H3 |
InChI-Schlüssel |
YTGZCWFKHILKPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC(=NO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
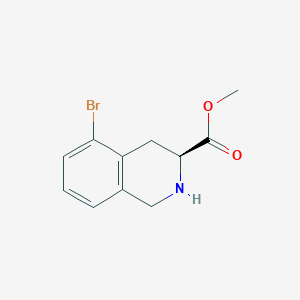
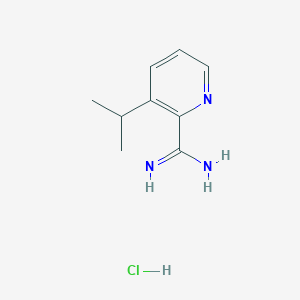
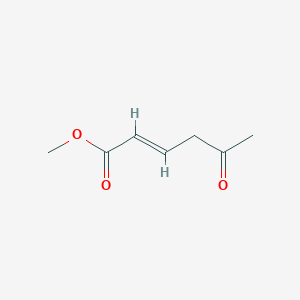
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
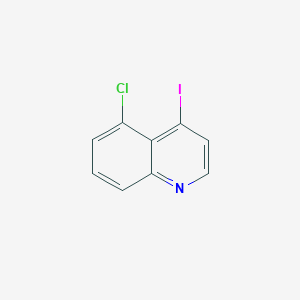

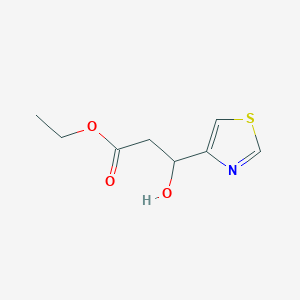
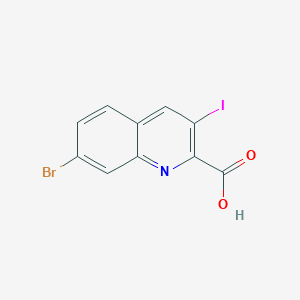
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
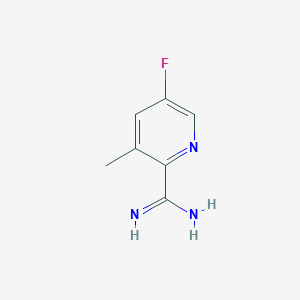
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
